4-((3-morpholinopropyl)amino)quinazoline-2(1H)-thione
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Overview
Description
4-((3-Morpholinopropyl)amino)quinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The presence of both nitrogen and sulfur in the heterocyclic ring enhances its pharmacological activity.
Mechanism of Action
Target of Action
Quinazoline derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a broad range of medicinal activities, suggesting they interact with multiple biological targets .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
Given the broad range of activities exhibited by quinazoline derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Quinazoline derivatives have been reported to exhibit a range of biological activities, suggesting they induce various molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-morpholinopropyl)amino)quinazoline-2(1H)-thione typically involves the reaction of anthranilic acid with an appropriate amine under specific conditions. One common method is the Niementowski synthesis, where anthranilic acid is treated with an amide to form 4-oxo-3,4-dihydroquinazolines . The subsequent reaction with morpholine and a thiol reagent yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((3-Morpholinopropyl)amino)quinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted quinazoline derivatives.
Scientific Research Applications
4-((3-Morpholinopropyl)amino)quinazoline-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazoline Derivatives: These compounds also exhibit significant biological activities, including anticancer properties.
Pyrido[3,4-g]quinazoline Derivatives: Known for their kinase inhibitory activities and potential therapeutic applications.
Uniqueness
4-((3-Morpholinopropyl)amino)quinazoline-2(1H)-thione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the morpholinopropyl group enhances its solubility and bioavailability, making it a valuable compound for drug development.
Properties
IUPAC Name |
4-(3-morpholin-4-ylpropylamino)-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c21-15-17-13-5-2-1-4-12(13)14(18-15)16-6-3-7-19-8-10-20-11-9-19/h1-2,4-5H,3,6-11H2,(H2,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQUNKPXTJZXMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC(=S)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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